

Dioxopromethazine's Interaction with Histamine H1 and Muscarinic Receptors: A Technical Guide

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Compound of Interest

Compound Name: **Dioxopromethazine**

Cat. No.: **B7829574**

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Disclaimer: Direct quantitative data on the binding affinity and functional activity of **dioxopromethazine** at histamine H1 and muscarinic receptors is not readily available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known pharmacology of its parent compound, promethazine, and other structurally related phenothiazines. The experimental protocols and data presented are intended to serve as a framework for the investigation of **dioxopromethazine**'s receptor pharmacology.

Introduction to Dioxopromethazine

Dioxopromethazine is a phenothiazine derivative identified as a histamine H1 receptor antagonist.^[1] Like other compounds in its class, it is expected to possess antihistaminic properties and is also noted to have anticholinergic effects, suggesting interaction with muscarinic acetylcholine receptors.^[2] Its clinical applications are primarily related to its antihistaminic and antitussive effects.^[3] Understanding its precise interactions with histamine H1 and muscarinic receptors is crucial for elucidating its therapeutic mechanisms and potential side-effect profile.

Receptor Binding Affinity

Receptor binding assays are essential for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Comparative Binding Affinity Data

The following tables summarize the binding affinities of promethazine and other related phenothiazine compounds at histamine H1 and muscarinic receptors. This data is provided for comparative purposes to infer the potential binding profile of **dioxopromethazine**.

Table 1: Comparative Binding Affinities at Histamine H1 Receptors

Compound	Receptor	Species	Radioligand	Assay Type	Ki (nM)	pKi	Reference
Promethazine	Histamine H1	Human	[³ H]-Mepyramine	Radioligand Binding	0.4	9.4	(Not specified in search results)
Chlorpromazine	Histamine H1	Rat	[³ H]-Mepyramine	Radioligand Binding	1.1	8.96	(Not specified in search results)
Fluphenazine	Histamine H1	Rat	[³ H]-Mepyramine	Radioligand Binding	1.2	8.92	(Not specified in search results)

Table 2: Comparative Binding Affinities at Muscarinic Receptors

Compound	Receptor Subtype(s)	Species	Radioligand	Assay Type	Ki (nM)	pKi	Reference
Promethazine	Muscarinic (non-selective)	Bovine Cortex	[³ H]-QNB	Radioligand Binding	25	7.6	[4]
Chlorpromazine	Muscarinic (non-selective)	Rat Brain	[³ H]-QNB	Radioligand Binding	10	8.0	(Not specified in search results)
Fluphenazine	Muscarinic (non-selective)	Rat Brain	[³ H]-QNB	Radioligand Binding	100	7.0	(Not specified in search results)

Note: QNB (Quinuclidinyl benzilate) is a non-selective muscarinic receptor antagonist.

Functional Activity at Receptors

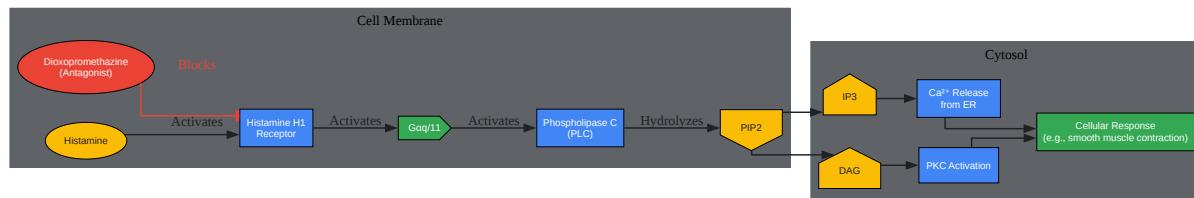
Functional assays measure the biological effect of a ligand upon binding to its receptor. For antagonists, this is often determined by their ability to inhibit the response of an agonist. The potency of an antagonist is typically expressed as the half-maximal effective concentration (EC₅₀) or the pA₂ value derived from a Schild analysis.

Due to the lack of specific functional data for **dioxopromethazine**, this section will focus on the established signaling pathways of H1 and muscarinic receptors and provide protocols for assessing functional activity.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to G_{q/11}. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).

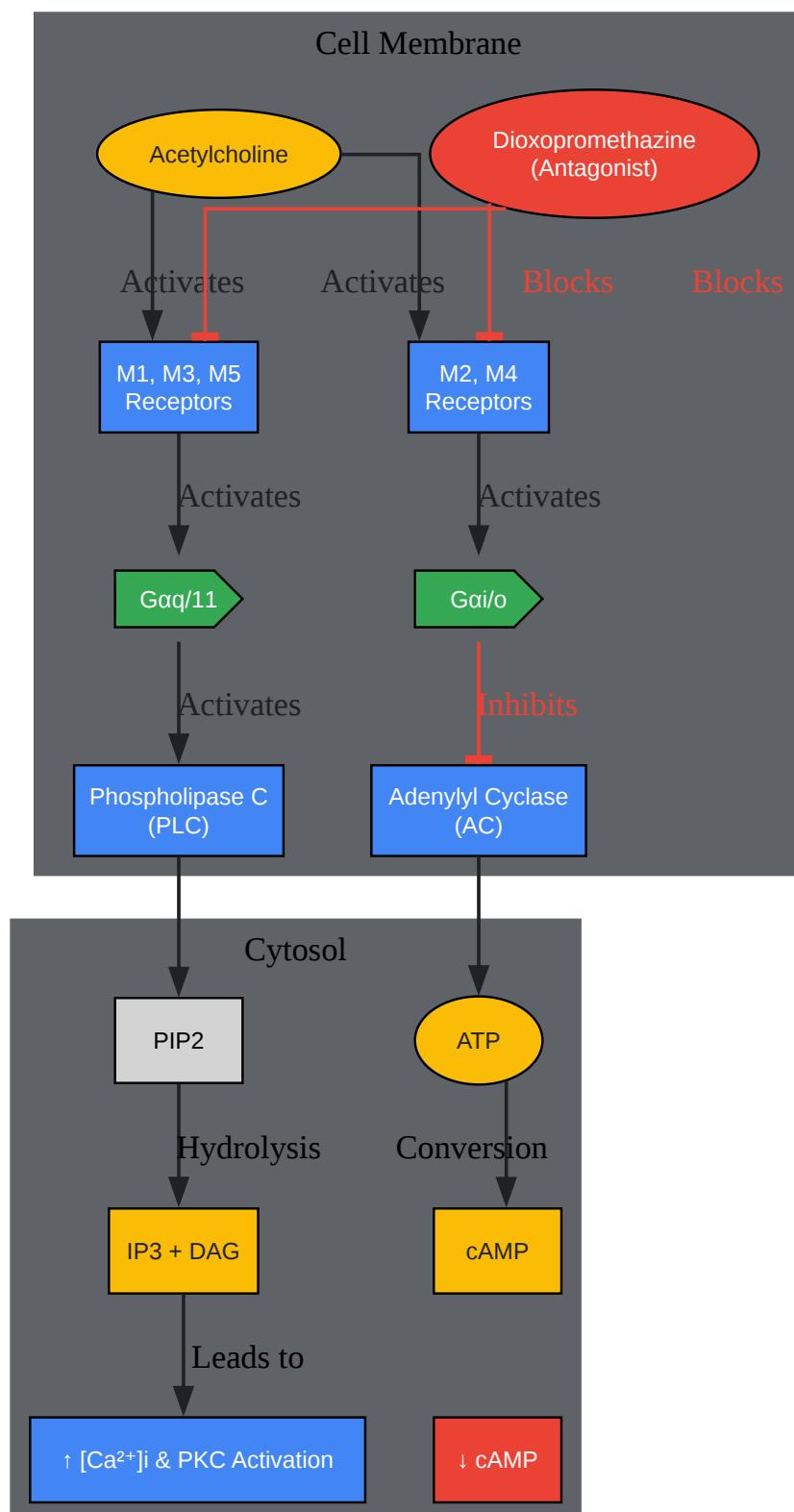


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Histamine H1 receptor signaling pathway.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are also GPCRs with five subtypes (M1-M5). M1, M3, and M5 receptors couple to G α q/11, leading to a similar signaling cascade as H1 receptors (PLC activation and subsequent calcium mobilization). M2 and M4 receptors couple to G α i/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

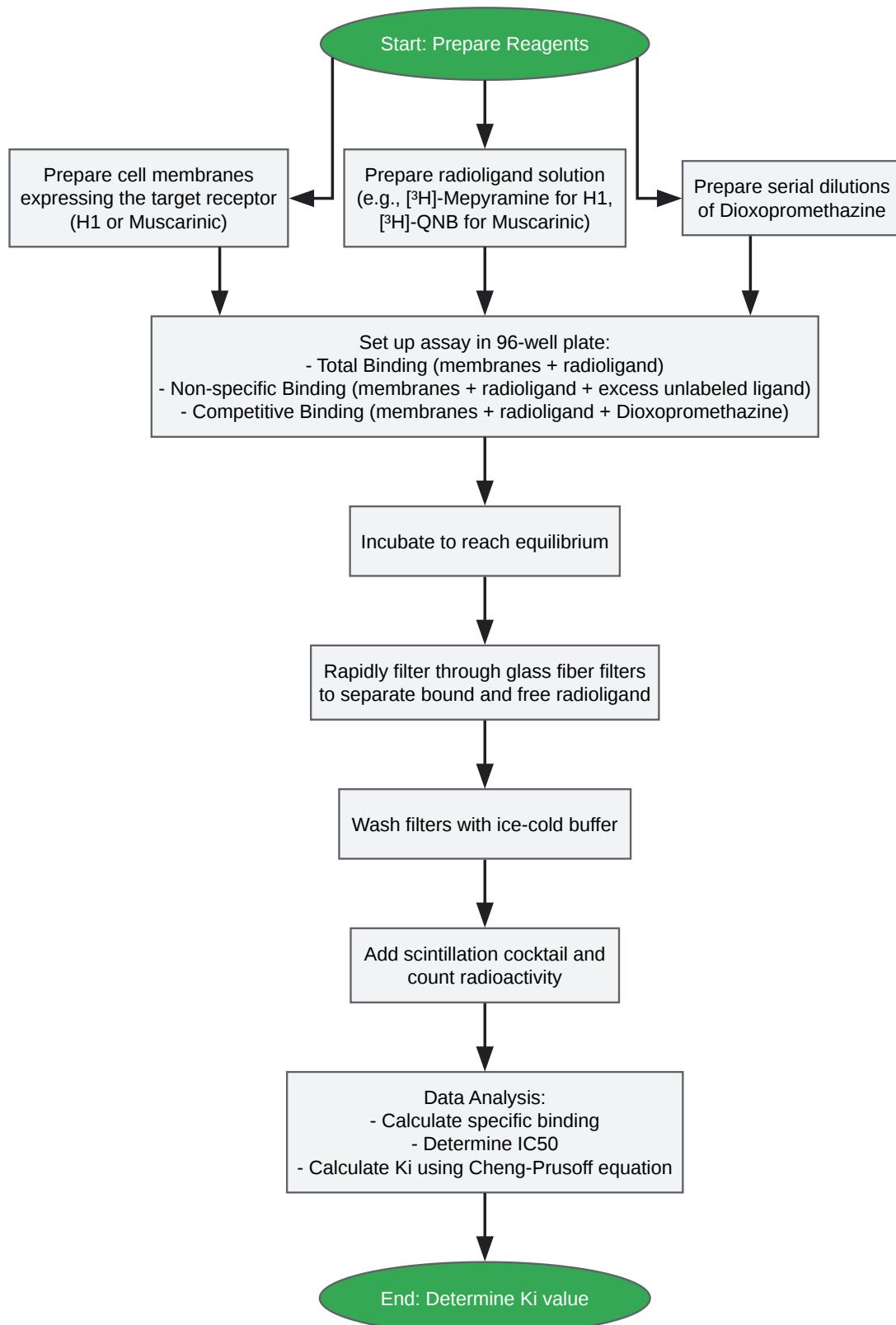
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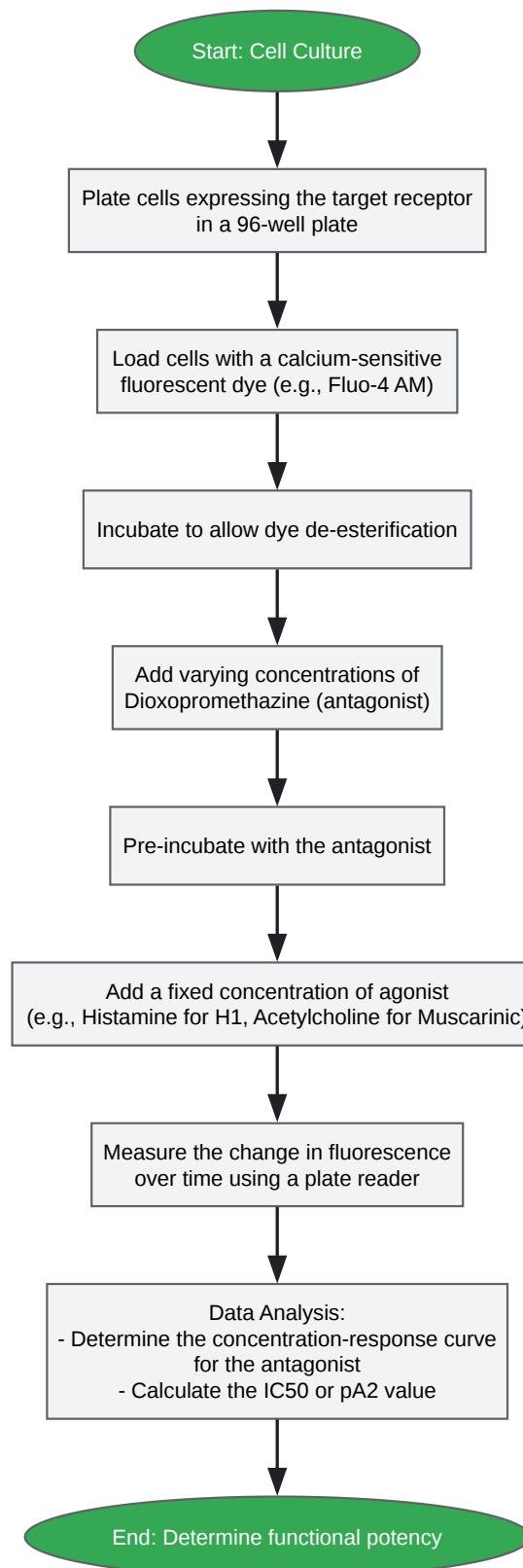
Muscarinic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for H1 and Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound like **dioxopromethazine**.



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References

- 1. Dioxopromethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Dioxopromethazine used for? [synapse.patsnap.com]
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